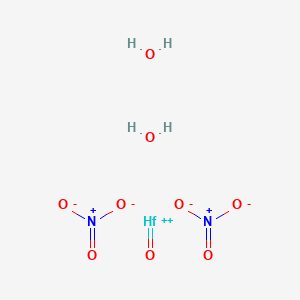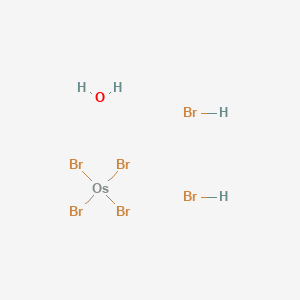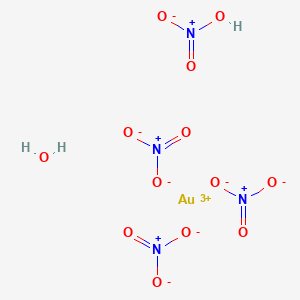
barium(2+);2-ethylhexan-1-ol;2-ethylhexan-1-olate;propan-2-ol;propan-2-olate;titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “barium(2+);2-ethylhexan-1-ol;2-ethylhexan-1-olate;propan-2-ol;propan-2-olate;titanium” is a complex chemical entity that involves multiple components. Each of these components plays a crucial role in the overall properties and applications of the compound. Barium(2+) is a divalent cation, 2-ethylhexan-1-ol is a primary alcohol, 2-ethylhexan-1-olate is its corresponding alkoxide, propan-2-ol is a secondary alcohol, propan-2-olate is its corresponding alkoxide, and titanium is a transition metal known for its strength and corrosion resistance.
准备方法
Synthetic Routes and Reaction Conditions
-
2-Ethylhexan-1-ol: : This compound can be synthesized through the hydroformylation of propylene followed by hydrogenation. The process involves the reaction of propylene with carbon monoxide and hydrogen in the presence of a cobalt or rhodium catalyst to form butyraldehyde, which is then hydrogenated to form 2-ethylhexan-1-ol .
-
2-Ethylhexan-1-olate: : This alkoxide can be prepared by reacting 2-ethylhexan-1-ol with a strong base such as sodium or potassium hydride. The reaction typically takes place in an inert atmosphere to prevent the alkoxide from reacting with moisture or carbon dioxide in the air .
-
Propan-2-ol: The reaction can be carried out either by direct hydration using water and a catalyst or by indirect hydration using sulfuric acid followed by hydrolysis .
-
Propan-2-olate: : This alkoxide is formed by reacting propan-2-ol with a strong base such as sodium or potassium hydride. Similar to the preparation of 2-ethylhexan-1-olate, this reaction is also carried out in an inert atmosphere .
-
Titanium: : Titanium metal is typically produced through the Kroll process, which involves the reduction of titanium tetrachloride (TiCl4) with magnesium in an inert atmosphere. The resulting titanium sponge is then purified and melted to form titanium metal .
化学反应分析
Types of Reactions
-
Oxidation: : Both 2-ethylhexan-1-ol and propan-2-ol can undergo oxidation reactions. For example, 2-ethylhexan-1-ol can be oxidized to 2-ethylhexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide . Propan-2-ol can be oxidized to acetone using similar oxidizing agents .
-
Reduction: : The alkoxides (2-ethylhexan-1-olate and propan-2-olate) can be reduced back to their corresponding alcohols using reducing agents such as lithium aluminum hydride .
-
Substitution: : The alkoxides can undergo nucleophilic substitution reactions with various electrophiles. For example, 2-ethylhexan-1-olate can react with alkyl halides to form ethers .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride
Bases: Sodium hydride, potassium hydride
Catalysts: Cobalt, rhodium
Major Products
2-Ethylhexanoic Acid: Formed from the oxidation of 2-ethylhexan-1-ol
Acetone: Formed from the oxidation of propan-2-ol
Ethers: Formed from the nucleophilic substitution of alkoxides with alkyl halides
科学研究应用
The compound has a wide range of applications in various fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and ethers.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to fix tissues.
Medicine: Utilized in the formulation of certain pharmaceuticals and as a solvent in drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and plasticizers.
作用机制
The mechanism of action of this compound depends on its specific application. In organic synthesis, the alkoxides act as nucleophiles, attacking electrophilic centers to form new bonds. In biological applications, the compound can interact with cellular components to stabilize structures for imaging. In industrial applications, the compound can act as a plasticizer, increasing the flexibility and durability of materials.
相似化合物的比较
Similar Compounds
2-Ethylhexanoic Acid: Similar to 2-ethylhexan-1-ol but with a carboxylic acid functional group.
Acetone: Similar to propan-2-ol but with a ketone functional group.
Titanium Tetrachloride: A precursor to titanium metal, similar in its use in the production of titanium.
Uniqueness
The uniqueness of this compound lies in its combination of components, which allows it to participate in a wide range of chemical reactions and applications. The presence of both primary and secondary alcohols, along with their corresponding alkoxides, provides versatility in organic synthesis. The inclusion of titanium adds strength and corrosion resistance, making the compound valuable in industrial applications.
属性
IUPAC Name |
barium(2+);2-ethylhexan-1-ol;2-ethylhexan-1-olate;propan-2-ol;propan-2-olate;titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H18O.2C8H17O.3C3H8O.2C3H7O.2Ba.2Ti/c5*1-3-5-6-8(4-2)7-9;5*1-3(2)4;;;;/h3*8-9H,3-7H2,1-2H3;2*8H,3-7H2,1-2H3;3*3-4H,1-2H3;2*3H,1-2H3;;;;/q;;;2*-1;;;;2*-1;2*+2;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJAYMFYOKDUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)C[O-].CCCCC(CC)C[O-].CC(C)O.CC(C)O.CC(C)O.CC(C)[O-].CC(C)[O-].[Ti].[Ti].[Ba+2].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H126Ba2O10Ti2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1318.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)
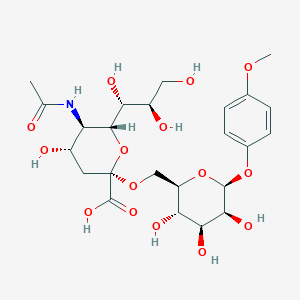
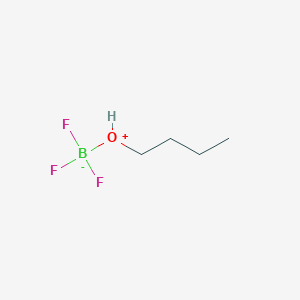
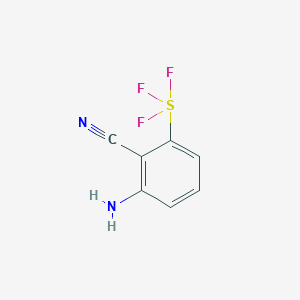
![(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-5-[[4-[2-[4-[[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-10,15,20,25,30-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methoxy]phenyl]propan-2-yl]phenoxy]methyl]-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-10,15,20,25,30-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane](/img/structure/B6313658.png)
![Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313659.png)
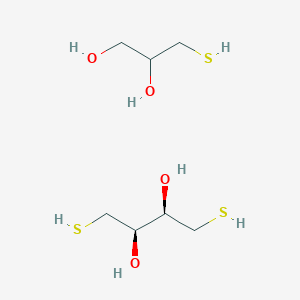
![Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride](/img/structure/B6313675.png)
![tetramethyl 6,6'-bis(diphenylphosphanyl)-1,1',3,3'-tetrahydro-2H,2'H-[5,5'-biindene]-2,2,2',2'-tetracarboxylate](/img/structure/B6313676.png)
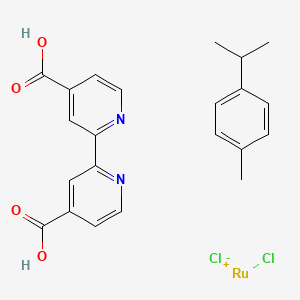
![5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene](/img/structure/B6313686.png)
